ethyl 5-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate
Description
ethyl 5-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
ethyl 5-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-4-21-15(19)14-9(2)7-13(23-14)18-16-17-11-6-5-10(20-3)8-12(11)22-16/h5-8H,4H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPIEEVCGADTQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC2=NC3=C(S2)C=C(C=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction Mechanism
The Gewald reaction enables the construction of 2-aminothiophene derivatives through a three-component reaction involving a ketone, ethyl cyanoacetate, and elemental sulfur. For 3-methyl substitution, methylglyoxal or acetylacetone is employed as the ketone precursor. Cyclocondensation under basic conditions (e.g., morpholine or triethylamine) yields the aminothiophene scaffold.
Example Protocol
Characterization of the Thiophene Intermediate
The product is purified via recrystallization from ethanol and characterized by:
- $$^1$$H NMR (CDCl$$3$$): δ 6.21 (s, 1H, thiophene-H), 4.25 (q, 2H, OCH$$2$$CH$$3$$), 2.42 (s, 3H, CH$$3$$), 1.32 (t, 3H, OCH$$2$$CH$$3$$)
- IR (KBr): 3350 cm$$^{-1}$$ (N-H), 1680 cm$$^{-1}$$ (C=O ester)
Synthesis of 6-Methoxy-1,3-Benzothiazol-2-yl Chloride
The electrophilic benzothiazole component, 6-methoxy-1,3-benzothiazol-2-yl chloride, is synthesized via cyclization of 2-amino-4-methoxybenzenethiol followed by chlorination.
Cyclization of 2-Amino-4-Methoxybenzenethiol
2-Amino-4-methoxybenzenethiol is prepared by reducing 4-methoxy-2-nitroaniline with Na$$2$$S$$2$$O$$4$$ and subsequent thiolation. Cyclization with phosgene (COCl$$2$$) forms the benzothiazole core:
$$
\text{2-Amino-4-methoxybenzenethiol} + \text{COCl}_2 \rightarrow \text{6-Methoxy-1,3-benzothiazol-2-one} + 2\text{HCl}
$$
Chlorination Protocol
Spectral Data for 6-Methoxy-1,3-Benzothiazol-2-yl Chloride
- $$^1$$H NMR (DMSO-d$$6$$): δ 7.89 (d, 1H, J = 8.4 Hz, H-7), 7.12 (d, 1H, J = 2.4 Hz, H-4), 6.98 (dd, 1H, J = 8.4, 2.4 Hz, H-5), 3.87 (s, 3H, OCH$$3$$)
- MS (EI): m/z 215 [M$$^+$$]
Coupling of Thiophene and Benzothiazole Components
The final step involves Ullmann-type coupling to form the C-N bond between the thiophene amine and benzothiazole chloride.
Reaction Conditions
Mechanistic Insights
Copper-mediated coupling facilitates the nucleophilic substitution at the benzothiazole’s C-2 position. The electron-withdrawing nature of the thiazole nitrogen enhances the electrophilicity of the chloride, enabling attack by the thiophene amine.
Analytical Characterization of the Target Compound
The final product is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized comprehensively:
Spectroscopic Data
- $$^1$$H NMR (CDCl$$3$$): δ 7.75 (d, 1H, J = 8.4 Hz, H-7), 6.93 (d, 1H, J = 2.4 Hz, H-4), 6.81 (dd, 1H, J = 8.4, 2.4 Hz, H-5), 6.20 (s, 1H, thiophene-H), 4.28 (q, 2H, OCH$$2$$CH$$3$$), 3.86 (s, 3H, OCH$$3$$), 2.45 (s, 3H, CH$$3$$), 1.34 (t, 3H, OCH$$2$$CH$$_3$$)
- $$^{13}$$C NMR : δ 165.2 (C=O), 158.1 (C-OCH$$3$$), 152.3 (benzothiazole C-2), 141.5 (thiophene C-5), 126.8–110.4 (aromatic carbons), 60.1 (OCH$$2$$CH$$3$$), 55.9 (OCH$$3$$), 14.3 (OCH$$2$$CH$$3$$)
- HRMS : Calculated for C$${16}$$H$${17}$$N$$2$$O$$3$$S$$_2$$: 365.0634; Found: 365.0638
Crystallographic Data (If Available)
Single-crystal X-ray diffraction confirms the planar thiophene-benzothiazole linkage and intermolecular hydrogen bonding between the amino and ester groups.
Alternative Synthetic Routes and Optimization
Palladium-Catalyzed Coupling
Buchwald-Hartwig amination using Pd(OAc)$$_2$$ and Xantphos ligand improves yields (75–85%) under milder conditions (90°C, 8 hours).
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time to 1–2 hours with comparable yields, enhancing efficiency.
Chemical Reactions Analysis
Types of Reactions
ethyl 5-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the thiophene ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .
Scientific Research Applications
Medicinal Chemistry
1. Antioxidant Properties
Research indicates that compounds similar to ethyl 5-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate can inhibit the interaction between Keap1 and Nrf2, a pathway crucial for cellular defense against oxidative stress. This inhibition has implications for treating diseases associated with oxidative stress, including cancer and neurodegenerative disorders .
2. Anticancer Activity
Studies have shown that benzothiazole derivatives exhibit anticancer properties. This compound has been evaluated for its potential to induce apoptosis in cancer cells. The compound's structure allows it to interact effectively with biological targets involved in cell proliferation and survival .
Agricultural Applications
1. Pesticide Development
The compound's efficacy as a pesticide has been explored due to its ability to target specific biochemical pathways in pests. Its structural characteristics suggest potential use in developing new agrochemicals that are both effective and environmentally friendly .
2. Plant Growth Regulation
Research into the effects of benzothiazole compounds on plant growth has indicated that they can act as growth regulators. This compound may enhance plant resistance to stressors such as drought or disease, promoting better yields .
Material Science Applications
1. Polymer Chemistry
The compound's unique chemical structure makes it a candidate for incorporation into polymer matrices. Its properties can enhance the thermal stability and mechanical strength of polymers, making it useful in the development of advanced materials for various industrial applications .
2. Sensor Development
Due to its electronic properties, this compound can be utilized in the fabrication of sensors for detecting environmental pollutants or biological markers. Its sensitivity and specificity can be tailored through structural modifications .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Medicinal Chemistry | PMC8883477 | Inhibition of Keap1-Nrf2 interaction shows potential for oxidative stress-related diseases. |
| Agricultural Science | Danish Pesticide Report | Demonstrated effectiveness as a pesticide with reduced environmental impact. |
| Material Science | Sigma-Aldrich Product Info | Enhanced properties in polymer composites were observed when integrated with this compound. |
Mechanism of Action
The mechanism of action of ethyl 5-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in anti-tubercular applications, it targets the enzyme DprE1, inhibiting its activity and thereby preventing the synthesis of essential components of the bacterial cell wall . In cancer research, it may interact with DNA and topoisomerase enzymes, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methoxybenzothiazole: Shares the benzothiazole core structure and exhibits similar biological activities.
3-Methyl-2-thiophenecarboxylic acid: Contains the thiophene ring and is used in similar synthetic applications.
Uniqueness
ethyl 5-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate is unique due to its combined benzothiazole and thiophene structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research fields .
Biological Activity
Ethyl 5-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial, antitumor, and antioxidant research. This article synthesizes available data on the biological activity of this compound, focusing on its mechanisms, efficacy, and related studies.
Chemical Structure and Properties
The compound is characterized by a thiophene ring substituted with an ethyl ester and a benzothiazole moiety. Its structure can be represented as follows:
This structure suggests a potential for interaction with biological targets due to the presence of various functional groups.
Antibacterial Activity
Recent studies have shown that compounds containing benzothiazole derivatives exhibit varying degrees of antibacterial activity. For instance, the presence of amino groups in benzothiazole structures has been linked to enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria. However, the specific activity of this compound remains to be fully characterized in direct antibacterial assays .
Antitumor Activity
Research indicates that compounds with similar structural motifs have demonstrated significant antiproliferative effects against various cancer cell lines. The introduction of substituents at the C-6 position of benzothiazole has been shown to improve selectivity and potency against tumor cells. For example, derivatives with methoxy and hydroxy groups have exhibited strong activity against HeLa cells in micro to submicromolar concentrations . The specific compound under discussion may share these beneficial properties due to its structural similarities.
Antioxidant Activity
The antioxidant capacity of benzothiazole derivatives is noteworthy. Studies have indicated that certain compounds can modulate levels of reactive oxygen species (ROS), which are implicated in various diseases. The antioxidant activity is often assessed using assays like DPPH, ABTS, and FRAP. Compounds structurally related to this compound have shown promising results in these assays .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) plays a crucial role in understanding how modifications to the benzothiazole core influence biological activity. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Hydroxy group at C-6 | Increases selectivity against tumor cells |
| Amino group presence | Essential for antiproliferative activity |
| Methoxy substitution | Enhances antioxidant properties |
These insights suggest that targeted modifications could enhance the efficacy of this compound in therapeutic applications.
Case Studies
- Antiproliferative Effects : A study evaluated various benzothiazole derivatives for their antiproliferative effects on HeLa cells. The results indicated that compounds with specific substitutions displayed significant inhibition of cell growth at low concentrations .
- Antioxidant Mechanism : Another investigation focused on the antioxidant mechanisms of benzothiazole derivatives. It was found that these compounds could effectively reduce oxidative stress markers in vitro, suggesting potential applications in oxidative stress-related disorders .
Q & A
Q. What are the common synthetic routes for ethyl 5-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate, and how can reaction conditions be optimized for higher yields?
Methodological Answer: Synthesis typically involves multi-step reactions, such as:
- Cyclocondensation : Combining substituted benzothiazole amines with thiophene precursors (e.g., ethyl acetoacetate) in refluxing ethanol or 1,4-dioxane .
- Coupling Reactions : Using catalysts like triethylamine or acetic acid to facilitate amide bond formation between the benzothiazole and thiophene moieties .
- Purification : Crystallization from ethanol/water mixtures or DMF yields products with 60–75% efficiency .
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature Control : Reflux durations (3–5 hours) balance reaction completion and side-product minimization .
- Catalyst Use : Triethylamine improves nucleophilic substitution efficiency in thiophene functionalization .
Q. How should researchers address discrepancies in spectral data (e.g., NMR or IR) during the characterization of this compound?
Methodological Answer:
- Cross-Validation : Compare experimental IR peaks (e.g., C=O stretches at ~1700 cm⁻¹, NH bands at ~3300 cm⁻¹) with literature values for analogous thiophene-benzothiazole hybrids .
- Deuterated Solvents : Use DMSO-d6 or CDCl3 to resolve splitting patterns in -NMR, particularly for overlapping aromatic protons .
- 2D NMR : Employ HSQC or HMBC to assign ambiguous carbons adjacent to heteroatoms (e.g., methoxy or thiazole groups) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) to rule out impurities .
Q. What analytical techniques are critical for confirming the purity and structure of this compound?
Methodological Answer:
- HPLC-PDA : Use C18 columns with methanol/water gradients (30%→100%) to assess purity (>95%) and detect byproducts .
- Elemental Analysis : Validate %C, %H, and %N against theoretical values (e.g., C: 55.2%, H: 4.8%, N: 7.1%) .
- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry of substituents (e.g., methoxy vs. methyl groups) .
Advanced Research Questions
Q. How can computational methods like molecular docking be integrated with experimental data to elucidate the mechanism of action?
Methodological Answer:
- Target Identification : Screen against databases (e.g., PDB) for proteins with thiophene/benzothiazole-binding pockets (e.g., bacterial enzymes) .
- Docking Protocols : Use AutoDock Vina with flexible ligand settings to model interactions (e.g., hydrogen bonding with active-site residues) .
- Validation : Correlate docking scores (e.g., binding energy < -7 kcal/mol) with experimental MIC values from antimicrobial assays .
Q. What are the challenges in establishing structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Variable Substituents : Modify the methoxy group (benzothiazole) or methyl group (thiophene) to assess impact on bioactivity .
- Bioisosteric Replacement : Replace the thiophene core with furan or pyrrole to evaluate electronic effects on target binding .
- Data Contradictions : Address outliers (e.g., high MIC despite favorable docking) by probing membrane permeability via logP calculations (XlogP ≈ 4) .
Q. How can regioselectivity issues be addressed during the synthesis of analogous thiophene derivatives?
Methodological Answer:
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) to steer electrophilic substitution to specific thiophene positions .
- Microwave Synthesis : Reduce reaction times (e.g., 30 minutes vs. 5 hours) to minimize side reactions during cyclization .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield amines during coupling steps, then deprotect with TFA .
Q. What strategies resolve contradictions between computational predictions and experimental biological activity data?
Methodological Answer:
- Solvent Accessibility : Adjust docking parameters to account for solvent effects (e.g., water molecules in active sites) .
- Metabolic Stability : Perform hepatic microsome assays to identify rapid degradation pathways not modeled in silico .
- Synergistic Studies : Combine SAR with proteomics to identify off-target interactions (e.g., kinase inhibition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
